

In-Depth Technical Guide: Characterization of Dibromodibenzo[b,def]chrysene-7,14-dione

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Compound of Interest

Compound Name: *Vat Orange 1*

Cat. No.: *B116557*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Dibromodibenzo[b,def]chrysene-7,14-dione, a prominent member of the vat dye family, commonly known as **Vat Orange 1**. This document collates available data on its chemical and physical properties, spectroscopic characteristics, and structural features, offering detailed experimental protocols for key analytical techniques.

Core Compound Information

Dibromodibenzo[b,def]chrysene-7,14-dione is a halogenated polycyclic aromatic hydrocarbon with a rigid, planar structure. Its extended π -conjugated system is responsible for its characteristic orange hue. The compound is primarily utilized as a high-performance pigment in various industrial applications, including textiles and coatings.^[1] While its direct role in drug development is not established, its structural motif and potential for chemical modification make it a compound of interest for materials science and organic electronics.^{[2][3]}

Table 1: General and Chemical Identifiers

Property	Value	Source
Chemical Name	Dibromodibenzo[b,def]chrysen e-7,14-dione	--INVALID-LINK--
Common Synonyms	Vat Orange 1, C.I. 59105, Golden Yellow RK	[4][5]
CAS Number	1324-11-4	[4][5]
Molecular Formula	C ₂₄ H ₁₀ Br ₂ O ₂	[4][5]
Molecular Weight	490.14 g/mol	[4]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C(=C3)C(=O)C6=C(C(=CC(=C56)Br)Br)C2=O</chem>	--INVALID-LINK--
InChI Key	XMDMAACDNUUUHQ- UHFFFAOYSA-N	--INVALID-LINK--

Physical and Chemical Properties

The physical properties of Dibromodibenzo[b,def]chrysene-7,14-dione are characteristic of a stable organic pigment. It is a yellowish-brown powder with very low solubility in water and most common organic solvents, though it shows some solubility in high-boiling point aromatic solvents like nitrobenzene and xylene.[5]

Table 2: Physical and Chemical Properties

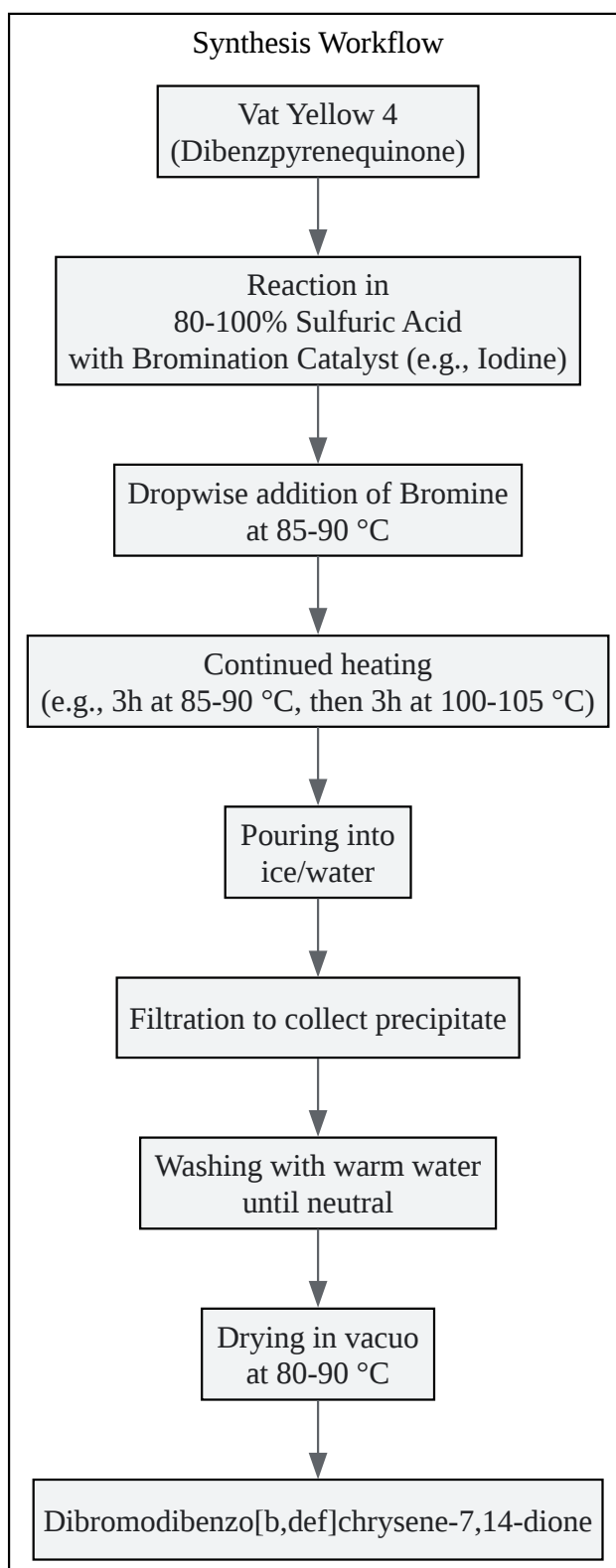
Property	Value	Source
Appearance	Yellowish-brown powder	[5]
Density	1.84 g/cm ³ (at 20 °C)	[1]
Boiling Point	700.9 °C at 760 mmHg (Predicted)	[1]
Flash Point	214.3 °C (Predicted)	[1]
Water Solubility	8.337 mg/L at 20 °C	[1]
Vapor Pressure	1.71E-19 mmHg at 25 °C (Predicted)	[1]

Synthesis and Purification

The primary manufacturing method for Dibromodibenzo[b,def]chrysene-7,14-dione is the bromination of dibenzo[b,def]chrysene-7,14-dione (also known as Vat Yellow 4 or C.I. 59100).
[4][6]

Experimental Protocol: Synthesis via Bromination

A general procedure for the bromination of a similar dibenzanthrone core has been described in the patent literature. The following is an adapted conceptual workflow.



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A conceptual workflow for the synthesis of Dibromodibenzo[b,def]chrysene-7,14-dione.

Purification

For high-purity material suitable for applications in organic electronics, a two-fold train sublimation is an effective purification method.^[7]

Spectroscopic Characterization

Please note: Experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Dibromodibenzo[b,def]chrysene-7,14-dione are not readily available in the reviewed public literature. The following sections are based on available spectroscopic data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic peaks for the carbonyl (C=O) stretching vibrations and aromatic C-H bending vibrations. A published study indicates the presence of C=C stretching vibrations at approximately 1600–1500 cm⁻¹ and aromatic C–H bending vibrations at around 900–680 cm⁻¹.^[7] An FTIR spectrum for a related isomer, 3,10-Dibromodibenzo[b,def]chrysene-7,14-dione, is available through spectral databases, though access to the full spectrum may be restricted.^[8]

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

UV-Vis and PL spectroscopy provide insights into the electronic properties of the molecule.

Table 3: UV-Vis and Photoluminescence Data

Parameter	Wavelength (nm)	Energy (eV)	Source
Absorption Onset (thin film)	553	2.24	^[7]
Maximum Photoluminescence (thin film)	668	-	^[7]
Stokes Shift	196	0.77	^[7]

Experimental Protocol: UV-Vis and PL Spectroscopy[7]

- **Sample Preparation:** Prepare thin films of the compound on quartz glass substrates via thermal evaporation.
- **UV-Vis Spectroscopy:** Record the absorbance spectra using a spectrophotometer (e.g., PerkinElmer Lambda 1050). Determine the absorption onset from the linear fit of the absorption edge and the baseline.
- **Photoluminescence Spectroscopy:** Record the PL spectra using a spectrofluorometer (e.g., Photon Technology International Quanta Master 40). For **Vat Orange 1**, an excitation wavelength of 470 nm is appropriate.

Electrochemical Characterization

Cyclic voltammetry is employed to determine the electrochemical properties, such as the reduction and oxidation potentials.

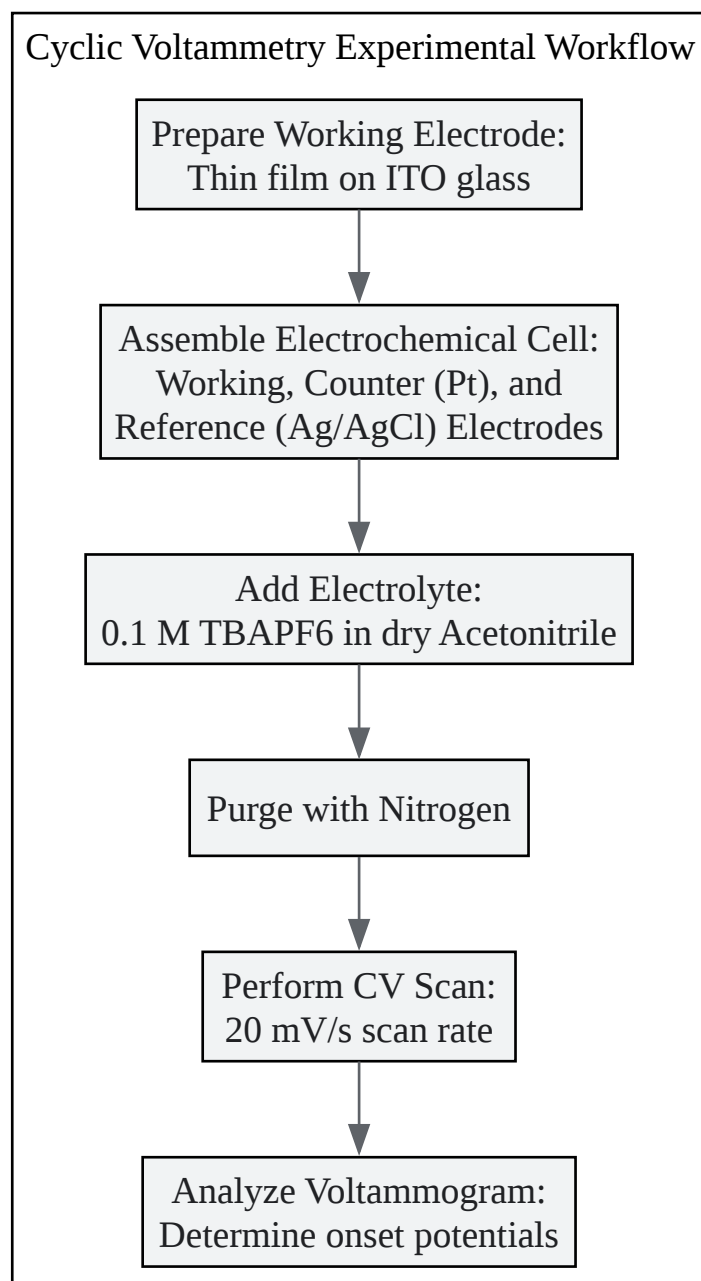
Table 4: Cyclic Voltammetry Data

Parameter	Potential (V vs. Ag/AgCl)	Source
Onset of Reduction	-0.57	[7]
Oxidation	Two irreversible waves	[7]

Experimental Protocol: Cyclic Voltammetry[7]

- **Working Electrode Preparation:** Deposit a thin film (approx. 75 nm) of the compound onto an indium tin oxide (ITO) coated glass substrate via thermal evaporation.
- **Electrochemical Cell Setup:** Use a one-compartment cell with the prepared working electrode, a platinum counter electrode, and an Ag/AgCl quasi-reference electrode.
- **Electrolyte Solution:** Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in dry acetonitrile.

- **Measurement:** Perform the cyclic voltammetry scans using a potentiostat/galvanostat inside a nitrogen-flushed glovebox at a scan rate of 20 mV/s. Conduct separate experiments for oxidation and reduction using fresh electrodes for each.



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A generalized workflow for the cyclic voltammetry experiment.

Structural Characterization

X-Ray Powder Diffraction (XRPD)

The crystal structure of Dibromodibenzo[b,def]chrysene-7,14-dione has been determined to be monoclinic with a $P2_1/c$ space group.[7] XRPD can be used to confirm the crystalline structure of a bulk sample. A comparison of the experimental XRPD pattern with a simulated pattern from single-crystal data confirms the identity and purity of the crystalline phase.[7]

Biological Activity and Signaling Pathways

Currently, there is no significant information in the public domain linking Dibromodibenzo[b,def]chrysene-7,14-dione to specific biological activities or signaling pathways relevant to drug development. Its primary characterization is within the context of materials science and pigment chemistry.

Conclusion

This technical guide has summarized the key characterization data for Dibromodibenzo[b,def]chrysene-7,14-dione (**Vat Orange 1**). The provided tables and experimental protocols offer a solid foundation for researchers and scientists working with this compound. While a substantial amount of information regarding its physical, spectroscopic (UV-Vis, PL, partial FTIR), electrochemical, and structural properties is available, a notable gap exists in the public literature concerning experimental NMR and mass spectrometry data. Further research to obtain and publish this data would be invaluable for the complete characterization of this compound.

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